molecular formula C21H26N4 B2996670 2-methyl-N-(2-methylpropyl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine CAS No. 900291-53-4

2-methyl-N-(2-methylpropyl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine

Cat. No.: B2996670
CAS No.: 900291-53-4
M. Wt: 334.467
InChI Key: DBEFTGFMEDUPLX-UHFFFAOYSA-N
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Description

Quinazoline derivatives constitute a large group of chemicals with a wide range of biological properties . Many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib . The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .


Synthesis Analysis

Quinazolin-4 (3H)-one was synthesized by the reaction of anthranilic acid with excess formamide at 120°C in an open air . This is also known as Niementowski reaction . 2-styryl-4 (3H)-quinazolinone derivatives were prepared using starting substrate 2-aminobenzonitrile with 3-phenyl cinnamoyl chloride .


Molecular Structure Analysis

The chemical structure of quinazolines includes benzene ring fused with 2-pyrimidinone (1), 4-pyrimidinone (2) or 2,4-pyrimidinedione (3) ring . They are named as quinazolin-2(1H)-one, quinazolin-4(3H)-one or quinazolin-2,4(1H, 3H)-one, respectively .


Chemical Reactions Analysis

Aza-Wittig reaction, which generally precedes in cascade with easy operation under mild reaction conditions, is widely used in the synthesis of N-heterocycles . He et al. reported a kind of tandem Staudinger–Aza-Wittig–Nucleophilic addition reaction to synthesize indolo[1,2-c]quinazolines recently .

Scientific Research Applications

Chemical Synthesis and Reactivity

The synthesis and chemical reactivity of compounds structurally related to 2-methyl-N-(2-methylpropyl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine have been extensively studied. These compounds are pivotal in the development of new psychotropic agents and have shown potential in the synthesis of novel tacrine analogs for acetylcholinesterase inhibition, indicating their relevance in the treatment of neurodegenerative diseases such as Alzheimer's. For instance, the synthesis of pyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolin-5-amines as tacrine analogs has been reported, where these compounds demonstrated significant in vitro acetylcholinesterase and butyrylcholinesterase inhibitory activities, comparable to rivastigmine, a reference drug (Mahdavi et al., 2017).

Antimicrobial and Antitubercular Activities

The structural framework of this compound and its analogs have shown promise in antimicrobial and antitubercular applications. Research into substituted benzo[h]quinazolines and pyrazoles has revealed significant anti-tubercular activity against Mycobacterium tuberculosis, highlighting the potential of these compounds in developing new therapies for tuberculosis (Maurya et al., 2013).

Antiviral and Antifungal Properties

Fluorine-containing 4-arylaminoquinazolines, which share a similar quinazoline core with this compound, have been synthesized and tested for antiviral activity. These studies have demonstrated the potential of fluorinated quinazoline derivatives in searching for new active substances against viruses such as monkeypox and smallpox vaccine (Lipunova et al., 2012).

Analgesic and Anti-inflammatory Applications

The analgesic and anti-inflammatory activities of novel 2-phenyl-3-substituted quinazolin-4(3H)-ones, structurally related to this compound, have been investigated. These compounds have shown significant analgesic and anti-inflammatory activities in preclinical studies, indicating their potential for the development of new analgesic and anti-inflammatory drugs (Alagarsamy et al., 2002).

Future Directions

New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . This suggests that there is ongoing research in this area, and “2-methyl-N-(2-methylpropyl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine” could potentially be a subject of future study.

Properties

IUPAC Name

2-methyl-N-(2-methylpropyl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4/c1-14(2)13-22-20-17-11-7-8-12-18(17)23-21-19(15(3)24-25(20)21)16-9-5-4-6-10-16/h4-6,9-10,14,22H,7-8,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEFTGFMEDUPLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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